N-Desmethyl Iomeprol

Vue d'ensemble

Description

N-Desmethyl Iomeprol is a derivative of Iomeprol, a nonionic, iodinated radiographic contrast agent used in various imaging studies. The chemistry surrounding Iomeprol, including its derivatives such as N-Desmethyl Iomeprol, focuses on enhancing the solubility, stability, and overall safety profile of these contrast agents, making them suitable for high-concentration formulations (Gallotti et al., 1994).

Synthesis Analysis

The synthesis of Iomeprol and its derivatives involves environmentally friendly processes that yield compounds with high solubility and stability. These characteristics allow for the formulation of contrast media with lower osmolalities and viscosities compared to other agents in the same category (Gallotti et al., 1994).

Molecular Structure Analysis

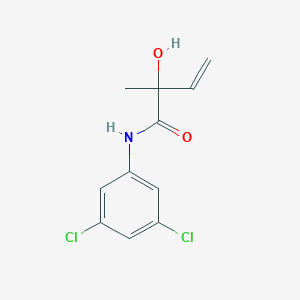

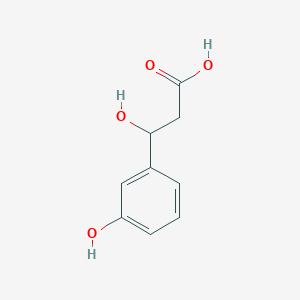

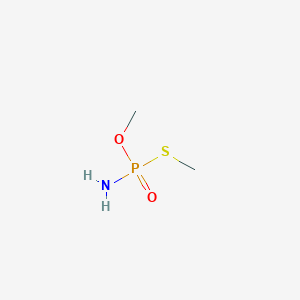

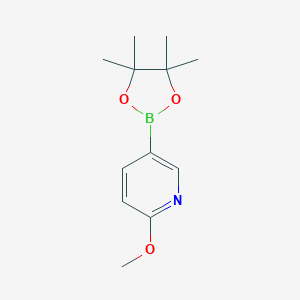

The molecular structure of N-Desmethyl Iomeprol is characterized by the presence of three iodine atoms, which are crucial for its function as a contrast agent. The structure enables the compound to have a high degree of water solubility and stability, which are essential for its effectiveness and safety (Gallotti et al., 1994).

Chemical Reactions and Properties

Iomeprol undergoes specific chemical reactions, including a Smiles-type intramolecular rearrangement in alkaline solutions, leading to various derivatives, including N-Desmethyl Iomeprol. These reactions are reversible and can be applied to structurally related compounds, demonstrating the compound's versatile chemistry (Felder et al., 1988).

Physical Properties Analysis

Iomeprol exhibits exceptionally high solubility, allowing the formulation of contrast media with the lowest osmolalities and viscosities in its category. This property is significant for N-Desmethyl Iomeprol as it impacts the efficacy and safety of the contrast agent during medical imaging procedures (Gallotti et al., 1994).

Chemical Properties Analysis

The chemical stability of Iomeprol, and by extension its derivatives like N-Desmethyl Iomeprol, is noteworthy. The compound's stability in solution is remarkable, making it suitable for high-concentration formulations without the need for chelating agents. This stability is a critical factor in the compound's safety profile and its effectiveness as a radiographic contrast agent (Gallotti et al., 1994).

Applications De Recherche Scientifique

Vascular Imaging with Micro-CT

A study comparing water-soluble and blood-pool contrast agents for in vivo vascular imaging with micro-CT highlighted Iomeprol's utility. Iomeprol, a water-soluble compound, demonstrated high extravasation levels suitable for perfusion analysis, making it valuable for anatomical investigations of the vascular network (Nebuloni, Kuhn, & Müller, 2013).

Ozonation Process in Water Treatment

Research on the ozonation of Iomeprol in water treatment showed that while Iomeprol can be partly oxidized, leading to the formation of oxidation by-products, its complete mineralization is not achieved. This study underscores the environmental impact and degradation pathways of iodinated contrast media like Iomeprol in water treatment processes (Seitz, Jiang, Schulz, Weber, & Maier, 2008).

Radiosensitization of Endothelial Cells

A notable investigation into the radiosensitization effect of iodinated contrast agents (ICA) on endothelial cells in the presence of radiation found that Iomeprol, among other ICAs, can significantly enhance radiosensitization. This research is pivotal for understanding the interactions between ICAs and radiation therapy, suggesting potential therapeutic applications or toxicity considerations in medical imaging and treatment (Joubert et al., 2005).

Electrochemical Reduction and Deiodination

The electrochemical reduction of Iomeprol highlights an approach to deiodinate iodinated X-ray contrast media, offering insights into the environmental and pharmacological processing of such compounds. This method demonstrates selective deiodination, suggesting pathways for reducing the environmental impact of contrast media residues (Zwiener, Glauner, Sturm, Wörner, & Frimmel, 2009).

Propriétés

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJJDGLVOWPGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447909 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Iomeprol | |

CAS RN |

77868-40-7 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)